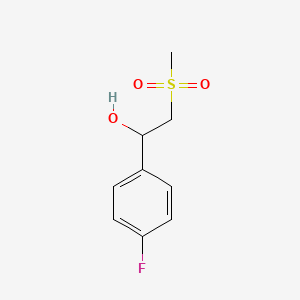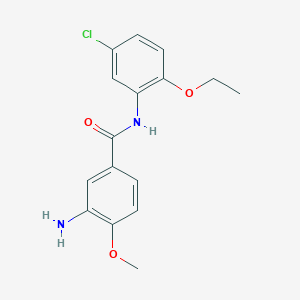
3-Amino-N-(5-chloro-2-ethoxyphenyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-(5-chloro-2-ethoxyphenyl)-4-methoxybenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an amino group, a chloro-substituted ethoxyphenyl group, and a methoxybenzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(5-chloro-2-ethoxyphenyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of the chloro and ethoxy groups to the phenyl ring.
Amidation: Formation of the benzamide structure by reacting with appropriate amines.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(5-chloro-2-ethoxyphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Replacement of the chloro group with other substituents.
Hydrolysis: Breaking down of the benzamide structure under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Hydrolysis Conditions: Acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzamides.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
3-Amino-N-(5-chloro-2-ethoxyphenyl)-4-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-N-(5-chloro-2-ethoxyphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in disease processes.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N-(5-chloro-2-ethoxyphenyl)-2-methylbenzamide
- 3-Amino-N-(5-chloro-2-ethoxyphenyl)-1-methyl-1H-pyrazole-4-sulfonamide
Uniqueness
3-Amino-N-(5-chloro-2-ethoxyphenyl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H17ClN2O3 |
|---|---|
Molecular Weight |
320.77 g/mol |
IUPAC Name |
3-amino-N-(5-chloro-2-ethoxyphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C16H17ClN2O3/c1-3-22-15-7-5-11(17)9-13(15)19-16(20)10-4-6-14(21-2)12(18)8-10/h4-9H,3,18H2,1-2H3,(H,19,20) |
InChI Key |
IRWGYCVVDCFULH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


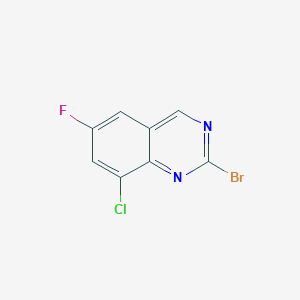
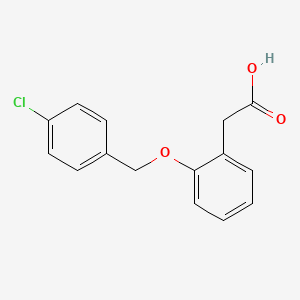
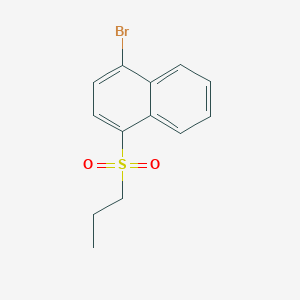
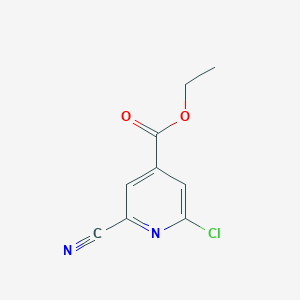
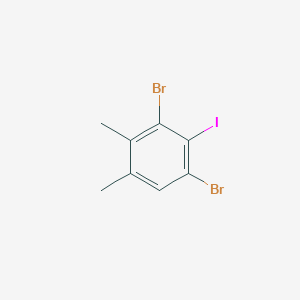
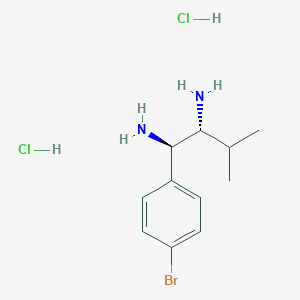
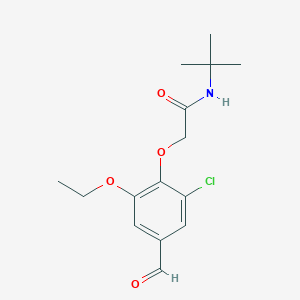
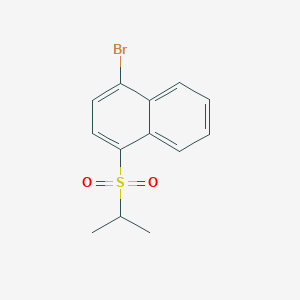
![2-Isopropyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12999429.png)
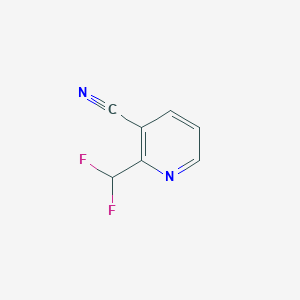
![1-Azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12999445.png)
![3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)benzyl alcohol](/img/structure/B12999456.png)
